5-(Decylsulfanyl)-8-(methylsulfanyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Decylsulfanyl)-8-(methylsulfanyl)quinoline is a quinoline derivative characterized by the presence of decylsulfanyl and methylsulfanyl groups at the 5 and 8 positions, respectively. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 5-(Decylsulfanyl)-8-(methylsulfanyl)quinoline, can be achieved through various methods. One of the most common methods is the Skraup synthesis, which involves the reaction of primary aromatic amines with glycerol and an oxidizing agent in concentrated sulfuric acid . Modifications to the Skraup synthesis, such as using substituted acrolein or vinyl ketone, can yield quinolines with different substituents .
Industrial Production Methods
Industrial production of quinoline derivatives often involves green and sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been developed to produce quinoline derivatives efficiently and with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Decylsulfanyl)-8-(methylsulfanyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring or the sulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the quinoline ring .
Scientific Research Applications
5-(Decylsulfanyl)-8-(methylsulfanyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-(Decylsulfanyl)-8-(methylsulfanyl)quinoline involves its interaction with specific molecular targets and pathways. Quinolines are known to interact with enzymes and proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Decylsulfanyl)-8-(methylsulfanyl)quinoline include other quinoline derivatives with different substituents, such as:
- 5-(Butylsulfanyl)-8-(methylsulfanyl)quinoline
- 5-(Hexylsulfanyl)-8-(methylsulfanyl)quinoline
- 5-(Octylsulfanyl)-8-(methylsulfanyl)quinoline
Uniqueness
The decylsulfanyl and methylsulfanyl groups provide distinct properties that differentiate it from other quinoline derivatives .
Properties
CAS No. |
60465-86-3 |
---|---|
Molecular Formula |
C20H29NS2 |
Molecular Weight |
347.6 g/mol |
IUPAC Name |
5-decylsulfanyl-8-methylsulfanylquinoline |
InChI |
InChI=1S/C20H29NS2/c1-3-4-5-6-7-8-9-10-16-23-18-13-14-19(22-2)20-17(18)12-11-15-21-20/h11-15H,3-10,16H2,1-2H3 |
InChI Key |
NYTWQQSOXSNKEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC1=C2C=CC=NC2=C(C=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.